molecular formula C17H22N2O2S B2623019 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1421484-32-3

3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No. B2623019
CAS RN: 1421484-32-3
M. Wt: 318.44
InChI Key: ZGLFZHYPZYEPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is not fully understood. However, it has been hypothesized that this compound may act through the inhibition of inflammatory pathways or the modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has potential biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, this compound has been shown to have anti-tumor effects in vitro and in vivo. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea in lab experiments is its potential biological activity. This compound may be useful in studying the mechanisms of inflammation and tumor growth. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea. One direction is to further study the mechanism of action of this compound. Understanding how this compound works at a molecular level may lead to the development of more effective treatments for inflammatory and neurological disorders. Another direction is to study the potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics. This information may be useful in the development of safe and effective drugs based on this compound. Finally, further studies are needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea involves several steps. First, furan-3-carboxaldehyde is reacted with 2-(thiophen-2-yl)ethylamine to form a Schiff base. This Schiff base is then reduced with sodium borohydride to form the corresponding amine. Finally, this amine is reacted with cyclopentyl isocyanate to form the desired compound. The synthesis of this compound has been optimized to yield high purity and high yields.

Scientific Research Applications

3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has potential applications in scientific research. This compound has been shown to have potential biological activity, including anti-inflammatory and anti-tumor effects. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-cyclopentyl-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-17(18-15-4-1-2-5-15)19(12-14-8-10-21-13-14)9-7-16-6-3-11-22-16/h3,6,8,10-11,13,15H,1-2,4-5,7,9,12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLFZHYPZYEPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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